Cholest-5-ene
Overview
Description
Cholest-5-ene, also known as 5-cholestene, is a steroidal compound that forms the backbone of many biologically significant molecules, including cholesterol. It is characterized by a rigid, almost planar structure with a steroid skeleton of four fused rings: three six-membered rings and one five-membered ring. This compound is a key intermediate in the biosynthesis of various steroids and is found naturally in all mammalian cells and lipoproteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholest-5-ene can be synthesized from cholesterol through a series of chemical reactions. One common method involves the oxidation of cholesterol to cholest-5-en-3-one, followed by reduction to this compound. This process typically uses reagents such as selenium dioxide for oxidation and lithium aluminum hydride for reduction .
Industrial Production Methods: In industrial settings, this compound is often produced through the microbial transformation of cholesterol. Specific bacteria, such as Mycobacterium species, are used to convert cholesterol into this compound through enzymatic processes. This method is favored for its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Cholest-5-ene undergoes various chemical reactions, including:
Substitution: Halogenation reactions with chlorine can produce dichlorides, such as 5α,5β-dichloride.
Common Reagents and Conditions:
Oxidation: Selenium dioxide, lead tetraacetate.
Reduction: Lithium aluminum hydride.
Substitution: Chlorine in chloroform or chlorobenzene.
Major Products:
Oxidation: Cholest-5-en-3-one, this compound-3β,7α-diol, this compound-3β,7β-diol.
Reduction: this compound.
Substitution: 5α,5β-dichloride.
Scientific Research Applications
Cholest-5-ene has a wide range of applications in scientific research:
Mechanism of Action
Cholest-5-ene exerts its effects primarily through its role as a precursor to cholesterol and other steroids. The compound undergoes enzymatic transformations, such as oxidation by cholesterol oxidase, to form cholest-4-en-3-one. This intermediate can then be further processed to produce various steroid hormones and bile acids. The molecular targets and pathways involved include the steroidogenic enzymes and the cholesterol biosynthesis pathway .
Comparison with Similar Compounds
Cholest-5-ene is similar to other steroidal compounds, such as:
Cholesterol (cholest-5-en-3β-ol): this compound is a precursor to cholesterol, which has an additional hydroxyl group at the 3β position.
Cholest-4-en-3-one: An oxidation product of this compound, differing by the position of the double bond and the presence of a ketone group.
Cholestane: A fully saturated derivative of this compound, lacking the double bond.
Uniqueness: this compound’s unique structure and reactivity make it a valuable intermediate in the synthesis of various biologically active steroids. Its ability to undergo multiple types of chemical reactions and its role in the biosynthesis of cholesterol highlight its importance in both research and industrial applications .
Properties
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h12,19-20,22-25H,6-11,13-18H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGDZMYNKLTSKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCCC4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
570-74-1 | |
Record name | CHOLEST-5-ENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118131 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.